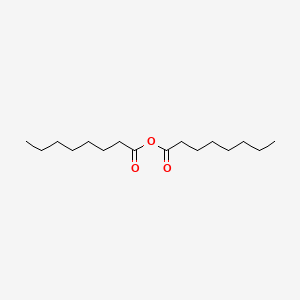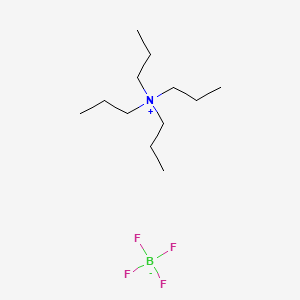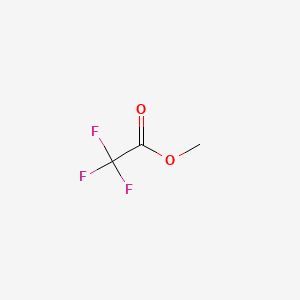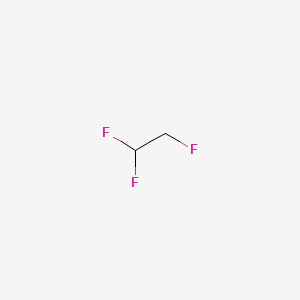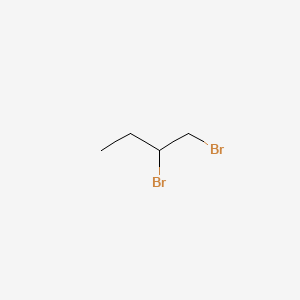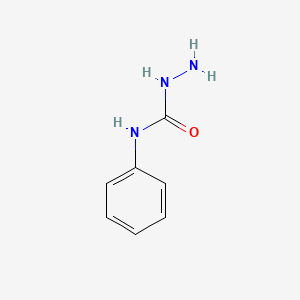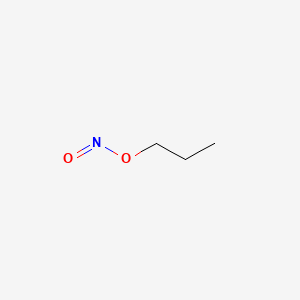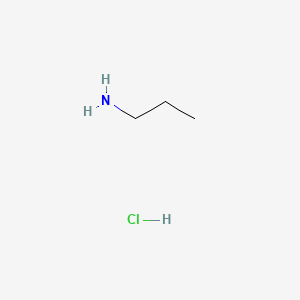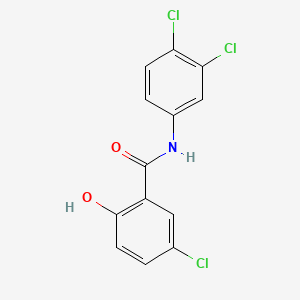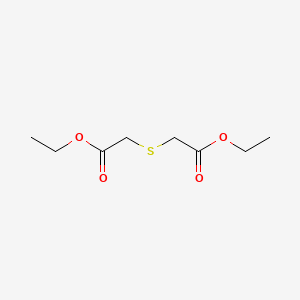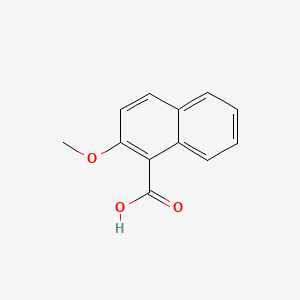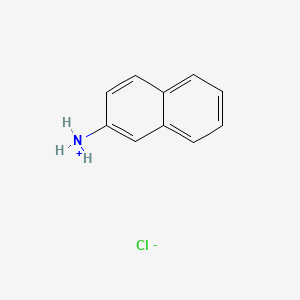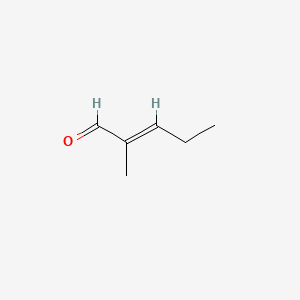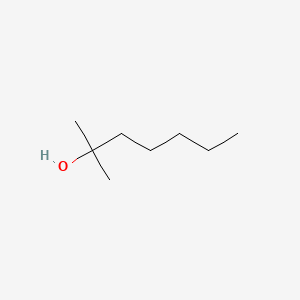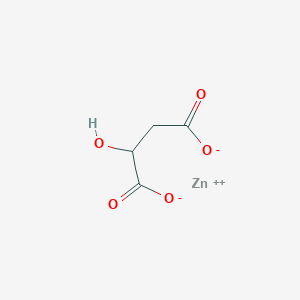
Zinc malate
Vue d'ensemble
Description
Zinc malate is a compound with the molecular formula C4H4O5Zn . It is also known by other names such as Butanedioic acid, 2-hydroxy-, zinc salt (1:1), Malate de zinc, and Zinkmalat .
Synthesis Analysis
Zinc malate can be synthesized through chelation with various organic acids . The zinc chelates synthesized with chelating agents like citric acid, glycine, lysine, maleate, tartrate, and oxalate were analyzed with Fourier Transform Infrared spectroscopy (FT-IR) .Molecular Structure Analysis
The molecular structure of Zinc malate consists of a Zinc atom (Zn) bonded with a malate ion (C4H4O5) . The average mass of Zinc malate is 197.481 Da .Chemical Reactions Analysis
Zinc malate can undergo various chemical reactions. For instance, it can react with aqueous ammonia to precipitate white gelatinous Zn(OH)2 . The zinc(II) hydroxide precipitate dissolves in excess ammonia .Physical And Chemical Properties Analysis
Zinc malate has a molecular formula of C4H4O5Zn and an average mass of 197.481 Da . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.Applications De Recherche Scientifique
1. Plant Growth and Development
Zinc malate plays a crucial role in plant growth and development. In a study by Lee (2010), zinc, including forms like malate, was evaluated for its impact on plant growth. The research highlighted that while excessive amounts of zinc can be toxic to plants, certain chelating agents, including malate, can be used to manage zinc levels and promote healthy plant growth in contaminated areas. Malate's role in aiding plant growth, particularly in zinc-contaminated soils, was noted as significant (Lee, 2010).
2. Antiviral Immunity
Zinc malate's influence extends to the human immune system, particularly in antiviral immunity. A comprehensive review by Read et al. (2019) discussed zinc as an essential trace element crucial for the maintenance of immune function. This study emphasized zinc's widespread influence across various organ systems and its role in the human proteome, including its potential in enhancing antiviral immunity. Although the research did not focus solely on zinc malate, it underscores the importance of zinc in forms like malate in bolstering antiviral defenses (Read et al., 2019).
3. Interaction with Heavy Metals
Research by Salant and Mitchell (1915) explored the effects of heavy metals, including zinc malate, on isolated intestines. This early study revealed that even low concentrations of zinc malate could impact the muscular activity of intestine segments, demonstrating the biological effects of zinc malate at a cellular level. This study provides insight into the physiological interactions of zinc malate with biological tissues (Salant & Mitchell, 1915).
Safety And Hazards
Zinc malate, like other zinc compounds, needs to be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used, and it should be handled in a well-ventilated area . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Orientations Futures
Zinc, including Zinc malate, is an essential micronutrient for plants and animals, and its deficiency is a global issue . Future research is needed to better understand zinc absorption mechanisms in plants and humans, factors affecting zinc bioavailability, and strategies for the prevention and management of zinc deficiency . There is also a need for expanded research on the physiological performance and yield penalties in crops, metabolic load in terms of organic acid production, and crosstalk of zinc with other mineral nutrients under low and high zinc conditions .
Propriétés
IUPAC Name |
zinc;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Zn/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJAFLYBRWKTF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951156 | |
| Record name | Zinc 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc malate | |
CAS RN |
2847-05-4 | |
| Record name | Zinc malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0U6DM996 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



